![molecular formula C24H31N7O2 B2576200 8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione CAS No. 923142-12-5](/img/structure/B2576200.png)
8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione
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Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring and an imidazolino purine dione group. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . Imidazolino purine dione is a type of purine, which is one of the most important heterocyclic compounds in nature, being found in many biological molecules, including DNA and RNA .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings followed by their connection through a series of reactions. One possible method could involve Suzuki-Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds .Scientific Research Applications
Anticancer Agent Development
This compound has shown promise as a potential anticancer agent. A family of bifunctional dihetarylmethanes and dibenzoxanthenes, which includes derivatives of this compound, has been synthesized and demonstrated selective antitumor activity. These activities are associated with the induction of cell apoptosis and inhibition of glycolysis, making them valuable in the development of new anticancer medications .
Neuroscience Research
In neuroscience, derivatives of this compound, specifically 2,5-Dimethoxy-4-iodoamphetamine (DOI), are used as radioligands to indicate the presence of 5-HT2A serotonin receptors. This application is crucial for understanding receptor distribution and function in the brain, which can have implications for the study of various neurological disorders .
Immunology
Research suggests that DOI derivatives can have significant effects on the immune system. Administration of these compounds has been shown to block pulmonary inflammation, mucus hyper-production, and airway hyper-responsiveness, which are key factors in the development of allergic asthma in animal models .
Anti-inflammatory Applications
Further extending its role in immunology, DOI derivatives have been found to act as potent inhibitors of TNF (tumor necrosis factor). This action is highly relevant for the treatment of chronic inflammatory diseases, as TNF is a major mediator of acute inflammation .
Pharmacological Research
The binding profile of DOI and its isomers to various serotonin receptors provides a rich area for pharmacological research. Understanding these interactions can lead to the development of new drugs that target specific serotonin receptors, which could be beneficial for treating psychiatric disorders .
Psychedelic Research
DOI is known as a psychedelic drug and has been used to study the effects of psychedelics on the human mind. Its effects have been compared to LSD, providing a different perspective on the subjective visual experience and body load during psychedelic experiences. This research can help in understanding the therapeutic potential of psychedelics .
properties
IUPAC Name |
6-[2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N7O2/c1-16-5-6-17(2)19(13-16)15-29-9-7-28(8-10-29)11-12-30-18(3)14-31-20-21(25-23(30)31)27(4)24(33)26-22(20)32/h5-6,13-14H,7-12,15H2,1-4H3,(H,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHLYFXJSMVIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CCN3C(=CN4C3=NC5=C4C(=O)NC(=O)N5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-{4-[(2,5-Dimethylphenyl)methyl]piperazinyl}ethyl)-1,7-dimethyl-1,3,5-trih ydro-4-imidazolino[1,2-h]purine-2,4-dione |
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